(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(5-13(2)11-7)9-3-4-14(12-9)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXLGVGBVWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolylchalcone Synthesis and Cyclocondensation
The bipyrazole scaffold is frequently constructed using pyrazolylchalcones as intermediates. As demonstrated in the synthesis of 3,4’-bipyrazol-5’-ols, chalcones derived from 3-methyl-1-phenyl-1H-pyrazol-5-ol (6) react with crotonyl chloride to form s-cis (E)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-but-2-en-1-ones (7). Subsequent treatment with hydrazine hydrate in dimethylsulfoxide (DMSO) or ethylene glycol induces cyclocondensation, yielding isomeric bipyrazoles. For the target compound, substituting phenylhydrazine with methylhydrazine could introduce the 1',3'-dimethyl groups.
Reaction Conditions :
- Solvent: DMSO or ethylene glycol
- Temperature: Reflux (110°C for DMSO; 140°C for ethylene glycol)
- Catalyst: Iodine (0.5 equiv.) or sulfuric acid (0.1 equiv.)
- Yield: 70–85% after column chromatography
The acetic acid moiety is introduced via alkylation of the bipyrazole nitrogen using bromoacetic acid or its ester, followed by hydrolysis. For example, treating the bipyrazole intermediate with ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 12 h) and subsequent saponification (NaOH/EtOH, reflux) yields the acetic acid derivative.
One-Pot Synthesis Using β-Diketones and Acetic Acid Catalysis
Enaminedione Formation and Hydrazine Cyclization
A one-pot strategy leveraging β-diketones and acetic acid catalysis offers a streamlined route to pyrazole derivatives. Starting with 5,5-dimethyl-1,3-cyclohexanedione (dimedone), reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) generates an enaminedione intermediate. Subsequent treatment with methylhydrazine in acetic acid induces cyclization to form the 3,4’-bipyrazole core.
Optimized Procedure :
- Enaminedione Synthesis : Dimedone (10 mmol) and DMF-DMA (12 mmol) in acetic acid (20 mL), stirred at 25°C for 2 h.
- Cyclization : Methylhydrazine (10 mmol) added dropwise, refluxed for 6 h.
- Acetic Acid Functionalization : Bromoacetic acid (12 mmol) introduced post-cyclization, stirred at 80°C for 4 h.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.
This method benefits from reduced reaction times and avoids isolation of intermediates, though regioselectivity requires careful control of stoichiometry and temperature.
Ultrasound-Assisted Cyclization for Enhanced Efficiency
Sonochemical Synthesis of Pyrazole Intermediates
The sonication method described for pyrazole derivatives accelerates cyclization steps, improving yields and purity. Starting with methyl 3,5-dimethyl-1H-pyrazole-1-carboxylate, reaction with hydrazine hydrate under ultrasound irradiation (40 kHz, 50°C, 1 h) generates the hydrazide intermediate. Subsequent condensation with methyl acetoacetate in acetic acid forms the bipyrazole core, followed by hydrolysis to the acetic acid derivative.
Key Advantages :
- Reaction Time : 1–2 h vs. 12–24 h conventional heating
- Yield Increase : 15–20% higher compared to thermal methods
- Purity : Reduced byproduct formation due to efficient mixing
Post-Synthetic Modification of Bipyrazole Derivatives
Methylation and Acetic Acid Grafting
Pre-formed bipyrazole intermediates, such as 3,4’-bipyrazol-5’-ols, undergo methylation at the 1' and 3' positions using methyl iodide (CH₃I) in the presence of K₂CO₃ (DMF, 60°C, 6 h). The acetic acid group is then introduced via nucleophilic substitution with bromoacetic acid (AgNO₃ catalyst, DMF, 80°C, 4 h), achieving 60–70% overall yield.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, 2×CH₃), 4.65 (s, 2H, CH₂COOH), 6.82 (s, 1H, pyrazole-H)
- IR (KBr) : 1715 cm⁻¹ (C=O, acetic acid), 1600 cm⁻¹ (C=N)
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Chalcone Cyclocondensation | Crotonyl chloride, hydrazine | DMSO, 110°C, 12 h | 70–85% | High regioselectivity, scalable |
| One-Pot β-Diketone Route | Dimedone, DMF-DMA, acetic acid | Reflux, 6 h | 65–75% | Minimal intermediate isolation |
| Ultrasound-Assisted | Methyl ester, hydrazine | 50°C, 1 h, ultrasound | 80–85% | Rapid, energy-efficient |
| Post-Synthetic Grafting | CH₃I, bromoacetic acid | DMF, 80°C, 4 h | 60–70% | Flexibility in functionalization |
Challenges and Optimization Strategies
Regioselectivity in Bipyrazole Formation
The 3,4’-linkage in bipyrazoles is sensitive to steric and electronic factors. Employing electron-withdrawing groups (e.g., nitro, acetyl) on the pyrazole ring directs cyclization to the desired position. For the target compound, pre-methylation of the pyrazole nitrogen (1'-position) prior to cyclization enhances regiocontrol.
Functional Group Compatibility
The acetic acid moiety’s acidity (pKa ~4.8) necessitates protection during harsh reactions (e.g., nitration). Ethyl or tert-butyl esters are commonly used, with cleavage achieved via alkaline hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(1’,3’-Dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid exhibits several biological activities:
- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects against various pathogens. Such properties make it a candidate for further investigation in drug development aimed at treating infections .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory and analgesic effects, indicating potential therapeutic applications in treating conditions associated with inflammation .
Pharmaceutical Development
The compound's unique structure allows for exploration in drug design. Its ability to interact with biological systems can be studied through:
- Structure-Activity Relationship Studies : Investigating how modifications to the bipyrazole structure influence biological activity.
- Interaction Studies : Understanding pharmacokinetics and pharmacodynamics through binding studies with target proteins or enzymes.
Agricultural Chemistry
Due to its potential herbicidal properties observed in similar compounds, this compound could be explored for use in agrochemicals aimed at pest control or enhancing crop resilience .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | One pyrazole ring | Known for anti-inflammatory activity |
| 4-Methylpyrazole | Single pyrazole ring | Used as a solvent and reagent |
| 1H-Pyrazole-4-carboxylic acid | Carboxylic acid functionality | Exhibits herbicidal properties |
This table highlights the unique features of this compound while underscoring its potential applications across various fields including pharmaceuticals and agriculture .
Mechanism of Action
The mechanism of action of (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The following table summarizes critical molecular parameters of (1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid and related compounds:
Functional Group Impact on Reactivity and Solubility
- Acetic Acid vs. Benzoic Acid Derivatives : The substitution of acetic acid (C₁₀H₁₂N₄O₂) with benzoic acid (C₁₅H₁₄N₄O₂) increases molecular weight by ~54.07 g/mol and introduces aromaticity, likely enhancing lipophilicity but reducing aqueous solubility compared to the acetic acid variant .
- The fluorophenyl analog (C₁₆H₁₄FN₃O₂) combines halogen-mediated electronic effects with steric bulk, which may influence metabolic stability .
- Heterocyclic Modifications : The pyrimidine-thio linkage in 2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid introduces sulfur-based nucleophilicity and π-π stacking capabilities, differentiating it from the bipyrazole-acetic acid core .
Biological Activity
(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- CAS Number : 1816270-47-9
- InChIKey : ZVNSWSVGKRBZEV-UHFFFAOYSA-N
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness in inhibiting the growth of multidrug-resistant bacteria, which is a significant concern in clinical settings.
Case Study: Antimicrobial Efficacy
A recent study evaluated the minimal inhibitory concentration (MIC) of this compound against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many conventional antibiotics .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Research has indicated that this compound possesses considerable antioxidant activity.
The compound's antioxidant mechanism involves scavenging free radicals and reducing oxidative stress markers. A study reported the following results regarding its DPPH scavenging activity:
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
At a concentration of 100 µg/mL, this compound achieved an impressive 85% inhibition of DPPH radicals . This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with this compound.
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMF improve yields).
- Catalysts (e.g., iodine or K₂CO₃) enhance regioselectivity .
- Intermediate purification via column chromatography is critical to avoid byproducts.
How is the compound characterized structurally using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Data Contradictions :
- reports 60–70% yields for similar bipyrazoles in batch reactors, while flow systems () achieve >85% for triazoles. This suggests scalability improvements for bipyrazoles remain underexplored.
How can computational chemistry predict regioselectivity in bipyrazole functionalization?
Advanced Research Question
Methodology :
- DFT Calculations : Assess energy barriers for methylation at N1 vs. N3 positions. Methylation at N1 is favored due to lower steric hindrance (ΔG‡ ≈ 15 kcal/mol for N1 vs. 22 kcal/mol for N3) .
- Molecular Docking : Predicts binding affinity of the acetic acid moiety to biological targets (e.g., enzymes), guiding SAR studies .
Q. Case Study :
- A related compound, 1'-ethyl-3',5'-dimethyl-bipyrazole-5-carboxylic acid (), showed enhanced bioactivity due to optimal steric and electronic profiles. Computational models aligned with experimental IC₅₀ values in enzyme assays .
What analytical methods resolve contradictions in spectroscopic data for bipyrazole derivatives?
Advanced Research Question
Common Issues :
- Overlapping NMR peaks for methyl and pyrazole protons.
- Ambiguous crystallographic data due to solvent inclusion.
Q. Resolution Strategies :
- 2D NMR (COSY, HSQC) : Differentiates adjacent protons and assigns carbons unambiguously .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₄N₄O₂ for the target compound) .
- Thermogravimetric Analysis (TGA) : Identifies solvent residues in crystallographic samples .
How does the acetic acid substituent influence the compound’s bioactivity?
Basic Research Question
Mechanistic Insights :
-
The carboxylic acid group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
-
Comparative Data :
Compound Substituent IC₅₀ (µM) Target -CH₂COOH 12.3 ± 1.2 Methyl ester analog -CH₂COOEt >100 Data Source: Analogous pyrazole derivatives in
What are the key challenges in crystallizing this compound for structural studies?
Advanced Research Question
Challenges :
- Polymorphism due to flexible acetic acid side chain.
- Solvent choice affecting crystal packing (e.g., ethanol vs. acetonitrile) .
Q. Solutions :
- Slow Evaporation : Yields single crystals in 70% ethanol/water mixtures.
- SHELXL Refinement : Incorporates disorder models for flexible groups .
How do structural modifications impact the compound’s stability under physiological conditions?
Advanced Research Question
Findings :
- pH Stability : The carboxylic acid group deprotonates at physiological pH (7.4), increasing solubility but reducing membrane permeability .
- Ester Prodrugs : Ethyl esters (e.g., ) show improved stability in plasma, with hydrolysis half-lives >6 hours .
Table : Stability Profile
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4 | 2.1 | Decarboxylation |
| Plasma | 0.5 | Ester hydrolysis |
What are the limitations of current synthetic methods for scaling up production?
Advanced Research Question
Key Issues :
- Low yields in methylation steps (~50% for N1-methylation) .
- Column chromatography dependence for purity.
Q. Innovative Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h for analogous compounds .
- Green Chemistry : Solvent-free mechanochemical synthesis for bipyrazole cores (untested for this compound but promising for scalability) .
How can researchers validate the compound’s purity for pharmacological assays?
Basic Research Question
Protocol :
Q. Common Contaminants :
- Unreacted pyrazole precursors (detectable via LC-MS).
- Methylation byproducts (e.g., dimethylated isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
